

Comparative Docking Analysis of Indazole Derivatives as Protein Kinase Inhibitors

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Compound of Interest

Compound Name: 1-Benzyl-3-hydroxy-1H-indazole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-silico docking performance of various indazole derivatives, a scaffold of significant interest in medicinal chemistry, against key protein kinase targets. Due to the limited availability of direct comparative docking studies for **1-Benzyl-3-hydroxy-1H-indazole**, this document presents data on structurally related indazole compounds to offer insights into their potential as kinase inhibitors. The indazole core is a prominent feature in numerous commercially available anticancer drugs, including axitinib and pazopanib.^[1] This guide summarizes quantitative binding affinity data, details the experimental protocols for computational docking, and visualizes key workflows and biological pathways to inform rational drug design and development.

Data Presentation: Comparative Binding Affinities of Indazole Derivatives

The following table summarizes the binding energies of various indazole derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, and other protein kinases. Lower binding energy values typically indicate a higher predicted binding affinity.

Compound ID/Reference	Target Protein	Docking Score (kcal/mol)	Key Interacting Residues
Arylsulphonyl Indazole Derivatives			
Compound 1-6, 9	VEGFR-2 (PDB: 3EWH)	-36.5 to -66.5	Not Specified
Designed Indazole Scaffolds			
SMO	VEGFR-2 (PDB: 4AGD)	-6.99	Not Specified
SBS	VEGFR-2 (PDB: 4AGD)	-6.96	Not Specified
SOT	VEGFR-2 (PDB: 4AGD)	-6.88	Not Specified
SS	VEGFR-2 (PDB: 4AG8)	-7.39	Not Specified
SSA	VEGFR-2 (PDB: 4AG8)	-6.71	Not Specified
SMO	VEGFR-2 (PDB: 4AG8)	-6.70	Not Specified
Indazole Analogs			
Compound 3j	Dehydrosqualene Synthase (PDB: 2ZCS)	-7.45	Tyr248, Lys273, Val268
Compound 3c	Dehydrosqualene Synthase (PDB: 2ZCS)	-6.80	Arg171
Substituted Indazole Derivatives			

Compound 5f	Aromatase (PDB: 3EQM)	-8.0	Arg115
Compound 5g	Aromatase (PDB: 3EQM)	-7.7	Arg115, Thr310, Leu372, Leu477
Compound 5n	Aromatase (PDB: 3EQM)	-7.7	Arg115, Thr310, Leu372, Leu477
3-Carboxamide Indazole Derivatives			
Compound 8v	Renal Cancer Receptor (PDB: 6FEW)	High	Not Specified
Compound 8w	Renal Cancer Receptor (PDB: 6FEW)	High	Not Specified
Compound 8y	Renal Cancer Receptor (PDB: 6FEW)	High	Not Specified

Experimental Protocols: Molecular Docking Methodology

The following protocol outlines a generalized workflow for performing molecular docking studies with indazole derivatives, based on methodologies reported in the literature.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Protein Preparation

- **Receptor Selection and Retrieval:** The three-dimensional crystal structure of the target protein, such as VEGFR-2 (PDB IDs: 4AGD, 4AG8), is obtained from the Protein Data Bank (PDB).[\[2\]](#)
- **Preparation:** The protein structure is prepared for docking by removing water molecules and co-crystallized ligands. Polar hydrogen atoms and Kollman charges are added to the protein

structure.^[5] The prepared protein is saved in a suitable format, such as PDBQT for use with AutoDock.

Ligand Preparation

- **Structure Generation:** The 2D structures of the indazole derivatives are drawn using chemical drawing software like ChemDraw.
- **3D Conversion and Energy Minimization:** The 2D structures are converted to 3D and subjected to energy minimization using a suitable force field to obtain a stable, low-energy conformation.
- **File Format Conversion:** The energy-minimized ligand structures are converted to the PDBQT file format, with the assignment of Gasteiger charges and definition of rotatable bonds.

Molecular Docking Simulation

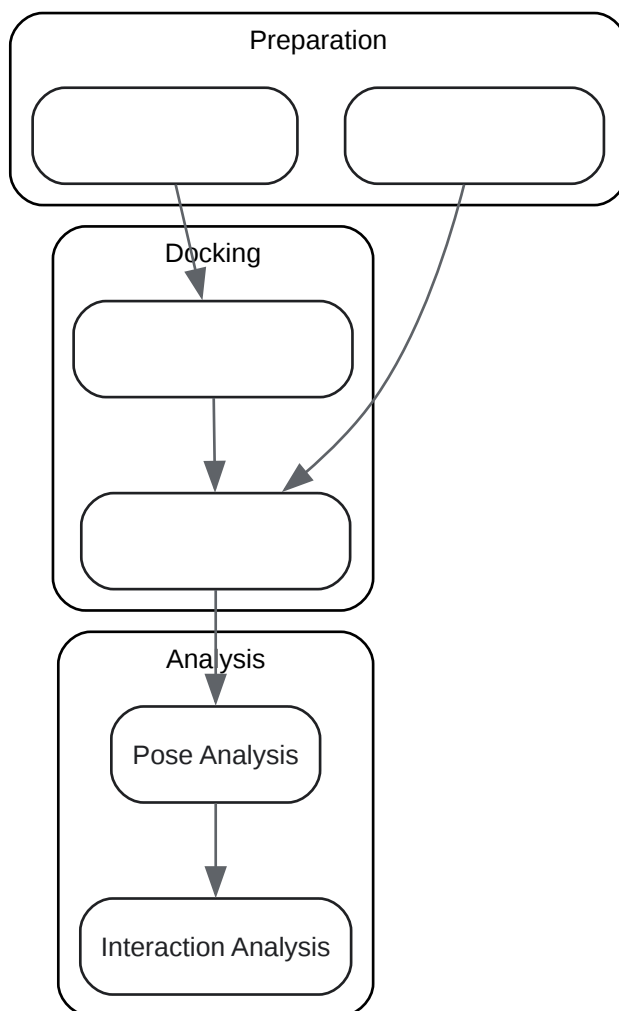
- **Software:** Molecular docking simulations are performed using software such as AutoDock 4.2.6 or AutoDock Vina.^{[2][4]}
- **Grid Box Definition:** A grid box is defined to encompass the active site of the protein, specifying the dimensions and coordinates for the docking search space.
- **Docking Execution:** The docking simulation is run with the prepared protein and ligand files. The software explores various conformations and orientations of the ligand within the protein's active site and calculates the binding energy for each pose.

Analysis of Results

- **Binding Affinity:** The docking results are ranked based on the calculated binding energies, with the most negative values indicating the most favorable binding poses.
- **Interaction Analysis:** The ligand-protein interactions for the best-ranked poses are analyzed to identify key interactions such as hydrogen bonds and hydrophobic interactions. This analysis is often performed using visualization software like Biovia Discovery Studio.^[3]

Visualizations

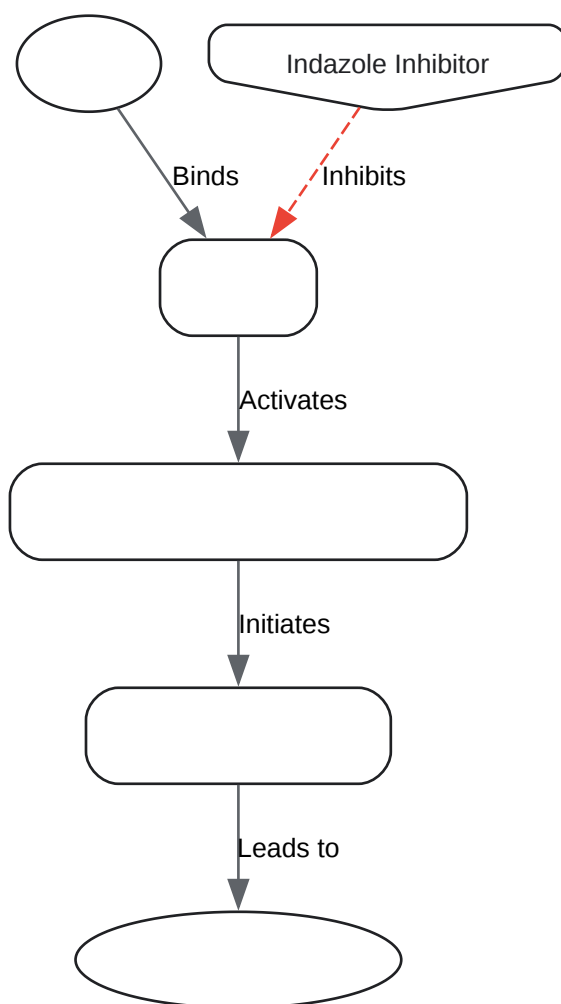
Molecular Docking Workflow



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Caption: A generalized workflow for molecular docking studies.

VEGFR-2 Signaling Pathway



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Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of indazole derivatives.

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References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Molecular docking analysis of Indole based diaza-sulphonamides with JAK-3 protein - PMC [pmc.ncbi.nlm.nih.gov]
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